1-Ethoxy-2-methyl-1-isopentyloxypropane

Flavor release kinetics Volatility profiling Headspace analysis

1-Ethoxy-2-methyl-1-isopentyloxypropane (synonym: isobutyraldehyde ethyl isoamyl acetal) is a mixed acyclic acetal belonging to the class of organic compounds having the structure R₂C(OR')₂. With molecular formula C₁₁H₂₄O₂ and molecular weight 188.31 g/mol, this racemic liquid appears as a colorless clear liquid with an estimated logP (o/w) of 3.430, a boiling point of 191.00 °C at 760 mmHg, and an estimated vapor pressure of 0.700 mmHg at 25 °C.

Molecular Formula C11H24O2
Molecular Weight 188.31 g/mol
CAS No. 253679-74-2
Cat. No. B12715317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-2-methyl-1-isopentyloxypropane
CAS253679-74-2
Molecular FormulaC11H24O2
Molecular Weight188.31 g/mol
Structural Identifiers
SMILESCCOC(C(C)C)OCCC(C)C
InChIInChI=1S/C11H24O2/c1-6-12-11(10(4)5)13-8-7-9(2)3/h9-11H,6-8H2,1-5H3
InChIKeyGHDJSUFLQIZAGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxy-2-methyl-1-isopentyloxypropane (CAS 253679-74-2): Core Identity and Physicochemical Baseline for Procurement Screening


1-Ethoxy-2-methyl-1-isopentyloxypropane (synonym: isobutyraldehyde ethyl isoamyl acetal) is a mixed acyclic acetal belonging to the class of organic compounds having the structure R₂C(OR')₂ [1]. With molecular formula C₁₁H₂₄O₂ and molecular weight 188.31 g/mol, this racemic liquid [2] appears as a colorless clear liquid with an estimated logP (o/w) of 3.430, a boiling point of 191.00 °C at 760 mmHg, and an estimated vapor pressure of 0.700 mmHg at 25 °C [3]. It is listed as a flavoring substance under FL No. 06.129 by the European Commission and has been evaluated by EFSA with no safety concern [4][5].

Why In-Class Acetal Substitution Cannot Be Assumed for 1-Ethoxy-2-methyl-1-isopentyloxypropane (CAS 253679-74-2)


Although multiple isobutyraldehyde-derived acetals share a common aldehyde progenitor, their physicochemical properties diverge substantially due to differences in the alcohol substituents. Acyclic acetals are known to hydrolyze back to the parent aldehyde and alcohol under acidic aqueous conditions, with hydrolysis rates modulated by steric and electronic effects of the alkoxy groups [1]. Consequently, the volatility, lipophilicity, and flavor-release kinetics of each acetal are uniquely determined by its specific R' substituents. Generic substitution—for instance, replacing the mixed ethyl/isoamyl acetal with the symmetrical diethyl acetal—alters vapor pressure by more than an order of magnitude, shifts the boiling point by over 50 °C, and changes the octanol-water partition coefficient by nearly two log units [2][3]. These differences directly impact headspace delivery in food matrices, thermal stability during processing, and organoleptic temporal profile, making blind in-class interchange a significant formulation risk [4].

Quantitative Comparative Evidence: 1-Ethoxy-2-methyl-1-isopentyloxypropane (253679-74-2) vs. Closest Analogs


12-Fold Lower Vapor Pressure vs. Isobutyraldehyde Diethyl Acetal Confers Differentiated Volatility and Headspace Delivery

1-Ethoxy-2-methyl-1-isopentyloxypropane exhibits an estimated vapor pressure of 0.700 mmHg at 25 °C, compared with 8.53 mmHg at 25 °C for the closely related symmetrical acetal isobutyraldehyde diethyl acetal (CAS 1741-41-9) [1]. This represents an approximately 12.2-fold reduction in vapor pressure, attributable to the replacement of one ethoxy group with a bulkier isoamyloxy substituent. Lower vapor pressure translates to reduced immediate headspace concentration and a more gradual, sustained flavor release profile—an important parameter in applications requiring prolonged aroma persistence rather than a sharp top-note impact.

Flavor release kinetics Volatility profiling Headspace analysis

53 °C Higher Boiling Point vs. Isobutyraldehyde Diethyl Acetal Enables Use in High-Temperature Food Processing

The boiling point of 1-ethoxy-2-methyl-1-isopentyloxypropane is 191.00 °C at 760 mmHg [1], compared with 138 °C at 760 mmHg for isobutyraldehyde diethyl acetal [2]. This 53 °C elevation is a direct consequence of the higher molecular weight (188.31 vs. 146.23 g/mol) imparted by the isoamyloxy substituent. The higher boiling point reduces evaporative losses during high-temperature unit operations such as baking, extrusion, and pasteurization, where the diethyl acetal would be substantially depleted before the final product reaches the consumer.

Thermal stability Baking applications Process flavoring

1.82 log Unit Higher Lipophilicity vs. Isobutyraldehyde Diethyl Acetal Alters Fat-Phase Partitioning in Food Matrices

The estimated logP (o/w) of 1-ethoxy-2-methyl-1-isopentyloxypropane is 3.430 [1], compared with an estimated logP of 1.885 for isobutyraldehyde diethyl acetal [2]. This ~1.55–1.82 log unit increase (depending on estimation method; XLogP3-AA for the target is 3.5 [3] vs. XLogP3-AA of 2.20 for the diethyl acetal [4]) reflects the pronounced lipophilic contribution of the isoamyl chain. In complex food systems containing both aqueous and lipid phases, the higher logP drives preferential partitioning into the fat phase, which modulates both the perceived flavor intensity and the temporal release during oral processing.

LogP Octanol-water partition Fat-phase delivery Food matrix partitioning

EFSA FGE.03Rev1 Regulatory Clearance: Explicit 'No Safety Concern' Determination Provides Risk-Assessed Procurement Confidence

1-Ethoxy-2-methyl-1-isopentyloxypropane (FL No. 06.129) was explicitly evaluated by the EFSA Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food under Flavouring Group Evaluation 3, Revision 1 (FGE.03Rev1), and was concluded to raise no safety concern at estimated dietary intake levels [1][2]. The substance is listed in the EU Union List of flavourings and carries a structure class I designation with a threshold of toxicological concern of 1,800 μg/person/day and a Maximised Survey-derived Daily Intake (MSDI-EU) of 0.012 μg/capita/day [3]. In contrast, numerous structural analogs within the broader acetal class remain unevaluated or evaluated only at the group level without individual substance-specific intake assessment, creating uncertainty for procurement in regulated food markets.

Regulatory compliance Food safety EFSA evaluation GRAS

Validated Natural Occurrence in Rum (5 mg/kg) Supports Natural-Identical Flavor Labeling vs. Synthetic-Only Analogs

1-Ethoxy-2-methyl-1-isopentyloxypropane has been analytically confirmed as a naturally occurring constituent of rum at a concentration of 5 mg/kg [1]. This documented natural occurrence provides a basis for natural-identical labeling in jurisdictions that recognize such classification. In contrast, the symmetrical analog isobutyraldehyde diethyl acetal (CAS 1741-41-9) lacks documented natural occurrence in food matrices at comparable confidence levels [2]. The presence of this specific mixed acetal in a fermented and distilled spirit matrix also suggests formation via natural acetalization pathways during fermentation and aging, adding authenticity value for rum and spirit flavor applications.

Natural occurrence Flavor labeling Natural-identical Rum aroma

Category-Specific Maximum Usage Levels up to 100 mg/kg in Savory Applications Provide Formulation-Guiding Quantitative Benchmarks

Industry-reported usage levels for 1-ethoxy-2-methyl-1-isopentyloxypropane span 16 distinct food categories under Commission Regulation EC No. 1565/2000 [1]. The highest maximum usage level is 100 mg/kg in ready-to-eat savouries (category 15.0), with substantial maximum levels also in edible ices (50 mg/kg), confectionery (50 mg/kg), bakery wares (50 mg/kg), and alcoholic beverages (50 mg/kg). Average usage levels range from 2 mg/kg (meat, fish products) to 20 mg/kg (ready-to-eat savouries), providing a data-driven starting point for formulation optimization. These category-specific benchmarks represent empirically derived industry practice and offer procurement teams quantitative guidance for initial dosage range selection that purely structural analogs without published usage data cannot provide.

Usage levels Food categories Formulation guidance Dosage

Priority Application Scenarios for 1-Ethoxy-2-methyl-1-isopentyloxypropane (253679-74-2) Based on Quantitative Differentiation Evidence


Thermally Processed Savory Products Requiring High-Temperature Flavor Stability

With a boiling point of 191 °C—53 °C higher than isobutyraldehyde diethyl acetal—and a vapor pressure of only 0.700 mmHg at 25 °C, this compound is preferentially suited for flavoring baked snacks, extruded savory products, and retorted ready meals where processing temperatures routinely exceed 120 °C. The maximum usage level of 100 mg/kg in ready-to-eat savouries (category 15.0) is the highest across all food categories, indicating established industry practice in this application space [1][2].

Rum and Aged Spirit Flavor Formulations Requiring Natural-Identical Authentication

The confirmed natural occurrence of 1-ethoxy-2-methyl-1-isopentyloxypropane in rum at 5 mg/kg provides a direct authenticity anchor for rum, whisky, and aged spirit flavor development [3]. The compound's logP of 3.430 drives partitioning into the ethanol-rich and lipid phases of spirit matrices, delivering sustained aroma during dilution and consumption. Alcoholic beverages (category 14.2) carry a maximum usage level of 50 mg/kg, supporting formulated spirit applications [1].

High-Fat Dairy and Confectionery Systems Requiring Fat-Phase Flavor Partitioning

The elevated logP (3.430) relative to the diethyl analog (1.885) predicts preferential partitioning into the lipid phase of fat-continuous food systems. This makes the compound particularly relevant for butter-based bakery products, chocolate confectionery, and full-fat dairy applications where flavor must be carried in the fat phase for optimal mouthfeel and temporal release [4]. Usage levels of 7–10 mg/kg (average) and 35–50 mg/kg (maximum) in dairy and confectionery categories provide validated dosing ranges [1].

EU-Regulated Food and Beverage Products Requiring Substance-Specific EFSA Clearance

For manufacturers placing flavored food products on the EU market, the explicit EFSA FGE.03Rev1 'no safety concern' determination for FL No. 06.129 provides a critical regulatory compliance anchor [5]. This substance-specific evaluation, combined with the availability of the MSDI-EU (0.012 μg/capita/day) and mTAMDI (3,900 μg/person/day) intake estimates, enables procurement teams to complete safety dossiers with documented risk assessment data—a capability not available for structural analogs that lack individual EFSA evaluation [6].

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